Lipophilicity Comparison: Target Compound (XLogP3-AA = -0.2) vs. 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid
The lipophilicity of the target compound was computed using the XLogP3-AA algorithm. Its XLogP3-AA value of -0.2 indicates greater hydrophilicity compared to the monofunctional 2-methyl analog [1]. This difference arises from the additional carboxylic acid group on the carboxymethyl side chain, which reduces overall lipophilicity and favors partitioning into polar environments.
| Evidence Dimension | Lipophilicity (Computed partition coefficient, XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = -0.2 |
| Comparator Or Baseline | 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid: predicted logP ~ +0.6 to +1.0 (estimated from monoacid analog data) [1] |
| Quantified Difference | Approximately 0.8–1.2 log unit decrease in XLogP3-AA, corresponding to a ~6–16× greater partitioning into water [1]. |
| Conditions | Computational prediction (XLogP3-AA algorithm, PubChem); temperature 25°C, implicit solvent model [1]. |
Why This Matters
Lower lipophilicity directly translates to improved aqueous solubility and reduced non-specific protein binding, which are critical for downstream biological assay reproducibility and formulation.
- [1] PubChem. Compound Summary for CID 125455970: Computed Properties (XLogP3-AA). National Library of Medicine, 2025. View Source
